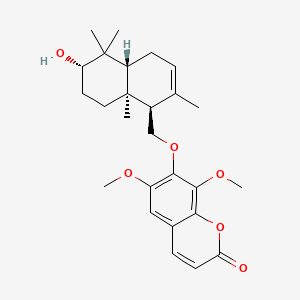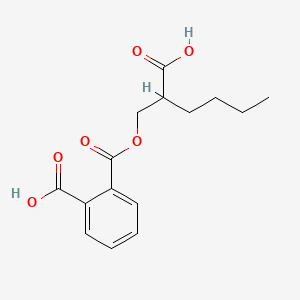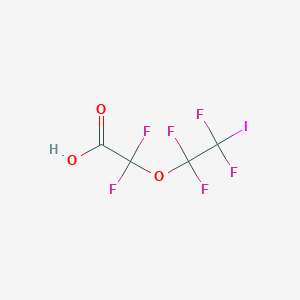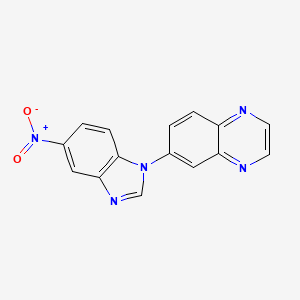![molecular formula C20H16O5 B14411074 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-26-2](/img/structure/B14411074.png)
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It belongs to the class of benzo[b]xanthenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be achieved through several routes. One common method involves the formation of 1,2,4,5,8-pentamethoxynaphthalene, followed by its regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into 2,3-dihydro-5,8-dihydroxy-6,6′-dimethoxy-4′-methylnaphthalene-2-spiro2′-2′H-benzofuran-1,3′,4-trione, which undergoes pyrolysis to yield the desired product .
Chemical Reactions Analysis
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic effects. Additionally, it has applications in the industry as a dye and in the development of new materials .
Mechanism of Action
The mechanism of action of 11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one can be compared with other similar compounds such as bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione). While both compounds share a similar core structure, they differ in their substitution patterns and biological activities. The unique structural features of this compound contribute to its distinct properties and applications .
Properties
CAS No. |
83375-26-2 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
11-hydroxy-3,10-dimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C20H16O5/c1-10-7-12(23-2)9-15-16(10)19(21)18-14(25-15)8-11-5-4-6-13(24-3)17(11)20(18)22/h4-9,22H,1-3H3 |
InChI Key |
IWXYZVRWVPFWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)





![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)

![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
